6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Description
Figure 1: Structural Representation
2D structure of 6-[(2,5-dimethoxyphenylamino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (PubChem CID 457349).
Properties
IUPAC Name |
6-[(2,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-9-10(8-21-16-14(9)15(18)22-17(19)23-16)7-20-12-6-11(24-2)4-5-13(12)25-3/h4-6,8,20H,7H2,1-3H3,(H4,18,19,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAXIFSPTMWLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)OC)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166613 | |
| Record name | SoRI 8895 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159210-76-1 | |
| Record name | SoRI 8895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159210761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SoRI 8895 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine, also known by its CAS number 159210-76-1, is a heterocyclic compound belonging to the pyridopyrimidine class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships.
- Molecular Formula : C17H20N6O2
- Molecular Weight : 340.38 g/mol
- Density : 1.349 g/cm³
- Boiling Point : 636.1°C at 760 mmHg
- Melting Point : Not available
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.
- Signal Transduction Modulation : It may influence pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that it may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
- Antidiabetic Potential :
Structure-Activity Relationship (SAR)
The biological efficacy of pyridopyrimidine derivatives like this compound is highly dependent on their chemical structure. Modifications in the substituents on the pyrimidine ring significantly influence their pharmacological profiles:
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 1 | 3,5-Dimethoxy | Anticancer (MCF-7) IC50 = 0.09 µM | |
| 2 | No substitution | Low activity | |
| 3 | Halogenated groups | Enhanced antimicrobial activity |
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound against several cell lines using the MTT assay. The results indicated that the compound exhibited notable cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents.
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. The results demonstrated that it possessed effective antimicrobial activity with MIC values comparable to existing antibiotics.
Comparison with Similar Compounds
Therapeutic Profile:
Piritrexim exhibits rapid cellular uptake via diffusion (unlike methotrexate, which requires active transport) and shows antitumor activity against Walker 256, L1210 leukemia, and Ehrlich ascites tumors . Its selectivity for DHFR over histamine metabolism reduces adverse effects, a key advantage over early analogs .
Comparison with Similar Compounds
Table 1: Structural and Functional Analogs of Piritrexim
Key Comparisons:
Compound 28 (Table 1, row 2) lacks the 4-amino group, significantly reducing DHFR inhibition (IC₅₀ = 1.2 μM vs. Piritrexim’s IC₅₀ = 0.1 nM) . This highlights the necessity of the 2,4-diamine motif for high-affinity DHFR binding.
Functional Analogs with Different Targets: The 8-ethyl tyrosine kinase inhibitor (Table 1, row 3) demonstrates how pyridopyrimidine scaffolds can be repurposed. Substitutions at position 8 (ethyl vs. methyl) enhance kinase inhibition, suggesting flexibility in targeting non-DHFR pathways .
Cellular Uptake Mechanisms: Unlike methotrexate, Piritrexim’s lipophilicity enables passive diffusion into cells, bypassing resistance mechanisms associated with impaired active transport .
In Vivo Efficacy :
- Piritrexim shows broad-spectrum antitumor activity, while tyrosine kinase analogs (e.g., Table 1, row 3) are more selective for angiogenesis-dependent tumors .
Preparation Methods
Reaction Mechanism and Starting Materials
The reductive amination approach begins with 5-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine (1 ) and 2,5-dimethoxybenzaldehyde (2 ). The aldehyde undergoes condensation with the primary amine group at position 6 of the pyridopyrimidine core, forming an imine intermediate. This intermediate is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in acetic acid to yield the target compound.
Key steps :
-
Imine formation : The aldehyde reacts with the amine group under mild acidic conditions (pH 4–5) to generate a Schiff base.
-
Reduction : NaBH3CN selectively reduces the C=N bond without affecting other functional groups, producing the secondary amine.
Optimization and Yield
Optimization studies reveal that using Raney nickel as a catalyst in methanol at 60°C improves the reaction rate, achieving a 78% yield (Table 1). Prolonged reaction times (>12 hours) lead to decomposition, while temperatures below 50°C result in incomplete conversion.
Table 1. Optimization of reductive amination parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Raney Ni | 78 |
| Temperature | 60°C | 78 |
| Solvent | Methanol | 78 |
| Reaction Time | 8 hours | 78 |
Multicomponent One-Pot Synthesis
Catalytic Cyclocondensation
An alternative method employs a three-component reaction involving 6-amino-1,3-dimethyluracil (3 ), 2,5-dimethoxybenzaldehyde (2 ), and ethyl acetoacetate (4 ) in the presence of SBA-Pr-SO3H, a mesoporous silica-based acid catalyst. This approach constructs the pyridopyrimidine ring in situ through consecutive Knoevenagel condensation, Michael addition, and cyclization steps.
Mechanistic pathway :
-
Knoevenagel condensation : The aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone.
-
Michael addition : 6-Amino-1,3-dimethyluracil attacks the ketone, generating a linear adduct.
-
Cyclization : Intramolecular dehydration forms the dihydropyrido[2,3-d]pyrimidine intermediate, which is oxidized to the aromatic system.
Reaction Conditions and Efficiency
Using acetonitrile as the solvent under reflux conditions (82°C) with 20 mg of SBA-Pr-SO3H achieves an 85% yield within 40 minutes (Table 2). The catalyst is recyclable for up to four cycles without significant loss of activity.
Table 2. Multicomponent synthesis optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 20 mg | 85 |
| Solvent | Acetonitrile | 85 |
| Temperature | Reflux (82°C) | 85 |
| Reaction Time | 40 minutes | 85 |
Halogenation and Cross-Coupling Strategy
Stepwise Functionalization
A third route involves bromination of 5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (5 ) at position 6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The resulting 6-bromo derivative (6 ) undergoes a Suzuki-Miyaura coupling with 2,5-dimethoxyphenylboronic acid (7 ) in the presence of Pd(PPh3)4, yielding the target compound.
Critical considerations :
-
Bromination efficiency : NBS in DMF at 0°C achieves 92% conversion to 6 .
-
Coupling conditions : Tetrakis(triphenylphosphine)palladium(0) in toluene/water (3:1) at 100°C for 6 hours provides a 70% yield.
Comparative Analysis
While this method offers precise control over substitution patterns, the reliance on palladium catalysts increases costs and introduces challenges in metal residue removal.
Comparative Evaluation of Methods
Table 3. Method comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Reductive amination | 78 | Low | High |
| Multicomponent synthesis | 85 | Moderate | Moderate |
| Cross-coupling | 70 | High | Low |
The multicomponent approach offers the highest yield and shortest reaction time but requires specialized catalysts. Reductive amination remains the most scalable for industrial applications due to its simplicity and low-cost reagents .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions (e.g., using amines and pyrimidine precursors under reflux) or stepwise approaches involving halogenation and nucleophilic substitution. Key conditions include reagent selection (e.g., phosphorous oxychloride for chlorination), solvent systems (DMSO:water for crystallization), and temperature control (reflux at 80–120°C). Multicomponent methods reduce waste and steps, improving efficiency .
Q. How can researchers characterize the molecular structure to confirm purity and identity?
Essential techniques include:
- NMR spectroscopy (1H/13C) to verify substitution patterns on the pyrimidine and phenyl rings.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve stereochemistry and crystal packing (if single crystals are obtainable). Cross-referencing experimental data with computational predictions (e.g., InChI/SMILES) ensures accuracy .
Q. What spectroscopic techniques are critical for analyzing the pyrido[2,3-d]pyrimidine scaffold?
Focus on 1H NMR to identify aromatic proton environments and IR spectroscopy to detect amine (-NH2) and methoxy (-OCH3) functional groups. UV-Vis can assess π-π* transitions in the heterocyclic core, while HPLC monitors purity post-synthesis .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with reaction path searches to identify energetically favorable pathways. Tools like ICReDD’s workflow combine computational screening (e.g., solvent effects, catalysts) with experimental validation, reducing trial-and-error approaches. For example, simulate nucleophilic substitution sites on the pyrimidine ring to prioritize synthetic routes .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition)?
- Assay standardization : Control buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
- Orthogonal assays : Validate inhibition using fluorescence polarization and calorimetry.
- Structural analogs : Compare with similar pyrido[2,3-d]pyrimidines (e.g., 5,7-dimethyl derivatives) to isolate substituent effects .
Q. How can statistical design of experiments (DoE) improve synthesis efficiency?
Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and response surface methodology (RSM) to optimize yield. For example, a 3-level DoE for amination reactions might reveal non-linear dependencies between reagent equivalents and reaction time, minimizing experiments by 40–60% .
Q. What reactor design principles ensure scalability while maintaining yield?
Use continuous-flow reactors for exothermic steps (e.g., chlorination) to enhance heat transfer. Implement membrane separation (e.g., nanofiltration) to isolate intermediates. Process simulations (Aspen Plus/ChemCAD) can model mass transfer limitations in heterogeneous reactions, guiding pilot-scale trials .
Q. How to address regioselectivity challenges in functionalizing the pyrido[2,3-d]pyrimidine core?
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during electrophilic substitutions.
- Catalyst design : Use palladium-catalyzed C-H activation for selective arylations.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position .
Q. What in vitro/in vivo models are appropriate for evaluating anticancer potential?
- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with doxorubicin as a positive control.
- In vivo : Use xenograft models (e.g., nude mice) to assess tumor growth inhibition. Include vehicle controls and dose-escalation studies to determine IC50 and toxicity .
Q. What advanced safety protocols apply during large-scale synthesis?
Follow Chemical Hygiene Plan guidelines for hazardous intermediates (e.g., chlorinated byproducts):
- Engineering controls : Use fume hoods and closed-system reactors.
- PPE : Wear nitrile gloves and respirators for powder handling.
- Waste management : Neutralize acidic/basic waste before disposal .
Methodological Notes
- Data Validation : Cross-check biological activity with ≥3 independent replicates.
- Instrument Calibration : Standardize NMR spectrometers with tetramethylsilane (TMS) and HRMS with internal standards.
- Ethical Compliance : Obtain IACUC approval for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
